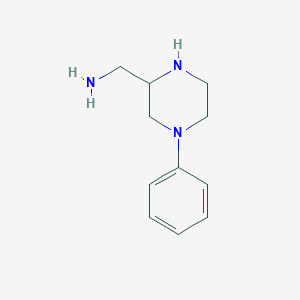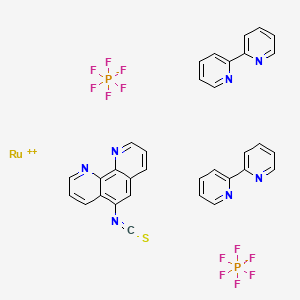
Bis(2,2'-bipyridine)-(5-isothiocyanato-phenanthroline)ruthenium bis(hexafluorophosphate)
Übersicht
Beschreibung
“Bis(2,2’-bipyridine)-(5-isothiocyanato-phenanthroline)ruthenium bis(hexafluorophosphate)” is a complex compound1. It is a probe containing a fluorescent metal-ligand complex for determining nucleotide base sequences2.
Synthesis Analysis
The synthesis of similar ruthenium complexes has been reported in the literature. For instance, “Bis(2,2’-bipyridine)(5-amino-1,10-phenanthroline) ruthenium(II)” functionalized gold nanoparticles were synthesized by a simple one-pot method via the reduction of HAuCl4 with NaBH41.Molecular Structure Analysis
Unfortunately, I couldn’t find specific information on the molecular structure of “Bis(2,2’-bipyridine)-(5-isothiocyanato-phenanthroline)ruthenium bis(hexafluorophosphate)”.Chemical Reactions Analysis
“Bis(2,2’-bipyridine)-(5-isothiocyanato-phenanthroline)ruthenium bis(hexafluorophosphate)” has been used in electrochemiluminescence studies3. It was covalently coupled to the surface of CdS quantum dots via diazonium salt chemistry to form CdS–Ru nanoparticles3.
Physical And Chemical Properties Analysis
The physical and chemical properties of “Bis(2,2’-bipyridine)-(5-isothiocyanato-phenanthroline)ruthenium bis(hexafluorophosphate)” are not explicitly stated in the sources. However, similar ruthenium complexes are known to be solid at room temperature4.Wissenschaftliche Forschungsanwendungen
Application 1: Electrochemiluminescence in Bioanalysis
- Summary of Application: This compound has been used to functionalize gold nanoparticles, which exhibit electrochemiluminescence activity. This has great potential for application in bioanalysis .
- Methods of Application: The compound was used to synthesize functionalized gold nanoparticles via a simple one-pot method. This involved the reduction of HAuCl4 with NaBH4 in the presence of the ruthenium compound .
- Results or Outcomes: The resulting functionalized gold nanoparticles exhibited electrochemiluminescence activity, indicating potential for use in bioanalysis .
Application 2: Electrochemiluminescence in Analytical Fields
- Summary of Application: The compound has been used to functionalize CdS quantum dots (QDs), which exhibit high electrochemiluminescence (ECL) efficiency at both positive and negative potentials .
- Methods of Application: The ruthenium compound was covalently coupled to the surface of CdS QDs via diazonium salt chemistry to form CdS–Ru nanoparticles .
- Results or Outcomes: The CdS–Ru nanoparticles showed strong ECL emissions at both positive potential in the presence of tri-n-propylamine and at negative potential in the presence of peroxydisulfate . This has promising implications for multiple assays with spectrum-resolved and potential-resolved possibility for biological applications .
Application 3: Light Emitting Electrochemical Cell Based Devices
- Summary of Application: The compound is used as a conjugating polymer in the development of light emitting electrochemical cell based devices such as light emitting diodes (LEDs). It is also used as a high-efficiency triplet emitter for OLED/Sensor research .
- Methods of Application: The compound is used as an active layer in electrochemical devices .
- Results or Outcomes: The use of this compound facilitates the formation of highly efficient and low voltage devices .
Application 4: OLED/Sensor Research
- Summary of Application: The compound is used as a high-efficiency triplet emitter for OLED/Sensor research .
- Methods of Application: The compound is used as an active layer in electrochemical devices .
- Results or Outcomes: The use of this compound facilitates the formation of highly efficient and low voltage devices .
Application 5: Synthesis of Functionalized Gold Nanoparticles
- Summary of Application: This compound has been used to synthesize functionalized gold nanoparticles with electrochemiluminescence activity .
- Methods of Application: The compound was used to synthesize functionalized gold nanoparticles via a simple one-pot method via the reduction of HAuCl4 with NaBH4 in the presence of the ruthenium compound .
- Results or Outcomes: The resulting functionalized gold nanoparticles exhibited electrochemiluminescence activity, which is of great potential for application in bioanalysis .
Application 6: Synthesis of Ruthenium Complex-Functionalized CdS Quantum Dots
- Summary of Application: The compound has been used to synthesize ruthenium complex-functionalized CdS quantum dots (QDs) with high electrochemiluminescence (ECL) efficiency both at positive and negative potentials .
- Methods of Application: The ruthenium compound was covalently coupled to the surface of CdS QDs via diazonium salt chemistry to form CdS–Ru nanoparticles .
- Results or Outcomes: The CdS–Ru nanoparticles showed strong ECL emissions at both positive potential in the presence of tri-n-propylamine and at negative potential in the presence of peroxydisulfate . This has promising implications for multiple assays with spectrum-resolved and potential-resolved possibility for biological applications .
Safety And Hazards
The safety and hazards of “Bis(2,2’-bipyridine)-(5-isothiocyanato-phenanthroline)ruthenium bis(hexafluorophosphate)” are not explicitly stated in the sources. However, similar ruthenium complexes can cause skin and eye irritation5.
Zukünftige Richtungen
The future directions of “Bis(2,2’-bipyridine)-(5-isothiocyanato-phenanthroline)ruthenium bis(hexafluorophosphate)” are not explicitly stated in the sources. However, similar ruthenium complexes have been used in the development of electrochemiluminescence-based bioanalytical applications1, suggesting potential future directions in this field.
Please note that the information provided is based on the available sources and there might be variations in the properties and applications of the actual compound “Bis(2,2’-bipyridine)-(5-isothiocyanato-phenanthroline)ruthenium bis(hexafluorophosphate)”.
Eigenschaften
IUPAC Name |
5-isothiocyanato-1,10-phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3S.2C10H8N2.2F6P.Ru/c17-8-16-11-7-9-3-1-5-14-12(9)13-10(11)4-2-6-15-13;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h1-7H;2*1-8H;;;/q;;;2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUXKQLUOQLWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N=C=S.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H23F12N7P2RuS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584940 | |
| Record name | 5-isothiocyanato-1,10-phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
940.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,2'-bipyridine)-(5-isothiocyanato-phenanthroline)ruthenium bis(hexafluorophosphate) | |
CAS RN |
288399-07-5 | |
| Record name | 5-isothiocyanato-1,10-phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



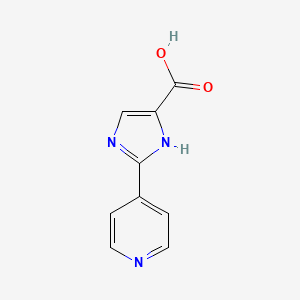
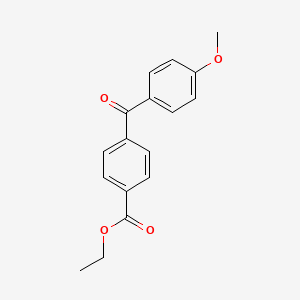
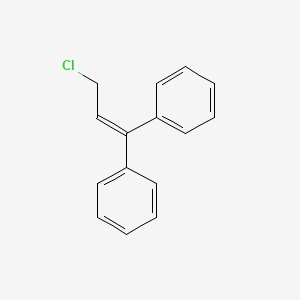
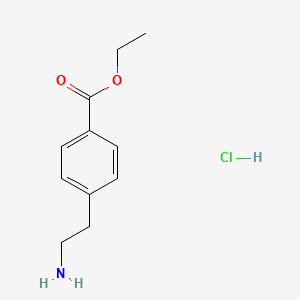
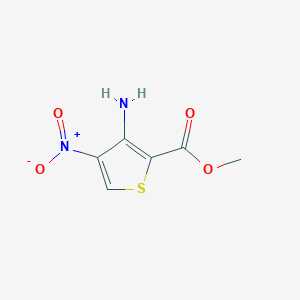
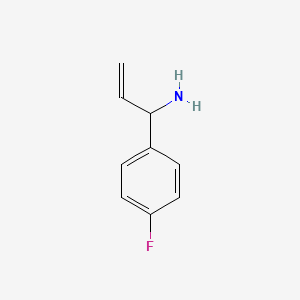
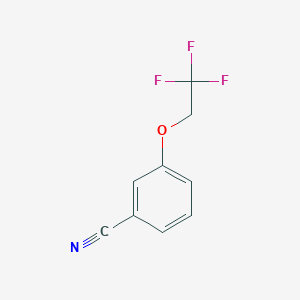
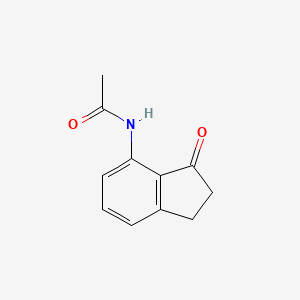

![6-Amino-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B1611649.png)
![3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1611650.png)
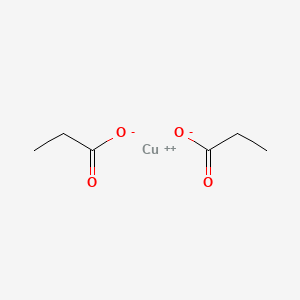
![Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1611652.png)
